2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
“2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis
The molecular structure of a similar compound, 2,4-Dichloro-N-(3,4-dimethylphenyl)benzeneacetamide, has been reported. It has a molecular formula of C16H15Cl2NO and a molecular weight of 308.2 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,4-Dichloro-N-(3,4-dimethylphenyl)benzeneacetamide, have been reported. It has a predicted boiling point of 480.7±45.0 °C and a predicted density of 1.285±0.06 g/cm3 at 20 °C and 760 Torr. Its pKa is predicted to be 13.90±0.70 .Scientific Research Applications
Antipyrine Derivatives
- Intermolecular Interactions and DFT Calculations : Antipyrine derivatives, including those structurally similar to the compound , have been studied for their synthesis, crystal structure, and intermolecular interactions. Research emphasizes their potential in forming stable molecular assemblies through hydrogen bonding and π-interactions, indicating applications in materials science and molecular engineering (Saeed et al., 2020).
Pyrazolo[3,4-b]pyridines
- Synthetic Pathways and Structural Analysis : Studies on the synthesis of pyrazolo[3,4-b]pyridines highlight the versatility of these compounds in chemical synthesis. Their structural analysis suggests applications in the development of novel pharmaceuticals and agrochemicals, driven by their varied biological activities (Quiroga et al., 1999).
Benzothiazole Derivatives
- Antitumor Agents : Research into benzothiazole derivatives has uncovered potent antitumor activities, indicating their potential use in cancer therapy. Synthesis and biological evaluation of these compounds demonstrate their effectiveness against specific tumorigenic cell lines, suggesting a pathway for developing new anticancer drugs (Yoshida et al., 2005).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as benzimidazoles, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-11-3-5-14(7-12(11)2)25-19(16-9-27-10-18(16)24-25)23-20(26)15-6-4-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIGWHIRXPCOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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